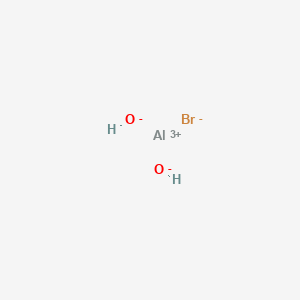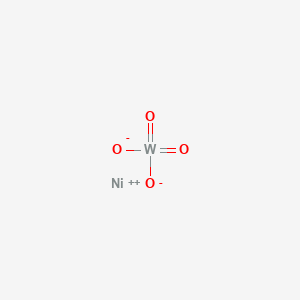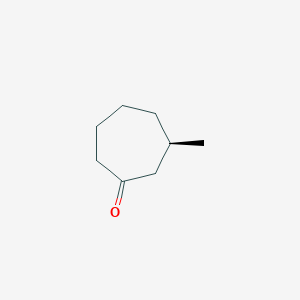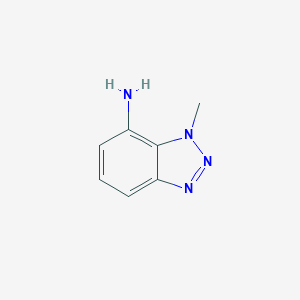
1-Naftilamina
Descripción general
Descripción
FOBISIN 101 es un inhibidor de molécula pequeña que se dirige a las interacciones proteína-proteína de 14-3-3. Específicamente, interrumpe la unión de 14-3-3ζ o 14-3-3γ a PRAS40. Estas isoformas de 14-3-3 juegan papeles cruciales en varios procesos celulares, lo que hace que FOBISIN 101 sea un compuesto interesante para estudios adicionales .
Aplicaciones Científicas De Investigación
Química: Los investigadores pueden explorar su papel en las interacciones proteína-proteína y desarrollar nuevos inhibidores.
Biología: Investigar su impacto en las vías de señalización celular que involucran proteínas 14-3-3.
Medicina: Evaluar su potencial terapéutico, especialmente en enfermedades relacionadas con la desregulación de 14-3-3.
Industria: Considerar su uso en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de FOBISIN 101 implica interrumpir la interacción entre las proteínas 14-3-3 y PRAS40. Al bloquear esta interacción, afecta las vías de señalización y los procesos celulares posteriores. Se necesitan más estudios para dilucidar los objetivos moleculares y las vías precisas involucradas.
Análisis Bioquímico
Biochemical Properties
It is known to increase the induced circular dichroism (ICD) magnitude exhibited by Poly[(4-carboxyphenyl)acetylene] . This suggests that 1-Naphthalenemethylamine may interact with certain biomolecules, potentially influencing their structure and function .
Molecular Mechanism
It is known to form carbamate by reacting with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) , suggesting that it may interact with biomolecules and potentially influence their activity.
Métodos De Preparación
La ruta sintética para FOBISIN 101 implica varios pasos. Desafortunadamente, las condiciones de reacción detalladas y los métodos de producción industrial no están ampliamente disponibles en la literatura. Se sintetiza a través de una combinación de reacciones químicas, probablemente incluyendo reacciones de condensación y pasos de fosforilación.
Análisis De Reacciones Químicas
FOBISIN 101 experimenta interacciones con proteínas 14-3-3, inhibiendo su unión a PRAS40. Bloquea eficazmente las siete isoformas de 14-3-3 de estimular la ADP-ribosiltransferasa ExoS (ExoS). El compuesto también interrumpe la unión de 14-3-3 con Raf-1 y PRAS40 . Desafortunadamente, los reactivos y condiciones específicos para estas reacciones siguen sin revelarse.
Comparación Con Compuestos Similares
Si bien las comparaciones detalladas son escasas, FOBISIN 101 destaca por su capacidad de inhibir múltiples isoformas de 14-3-3. Pueden existir compuestos similares, pero sus características únicas aún deben explorarse.
Propiedades
IUPAC Name |
naphthalen-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSYANRBXPURRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059469 | |
| Record name | 1-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-31-0 | |
| Record name | 1-Naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main pharmacological effects of 1-Naphthalenemethylamine derivatives?
A1: 1-Naphthalenemethylamine derivatives, particularly those containing a 2-haloalkyl substituent, exhibit a unique dual pharmacological profile: they antagonize the effects of both histamine and epinephrine. [, ] For instance, N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine (SY-14) and its bromo-analogue (SY-28) effectively block histamine-induced bronchospasm in guinea pigs and reduce epinephrine toxicity in mice. [] This dual antagonism makes them interesting candidates for further research, particularly in areas like allergy and cardiovascular diseases.
Q2: How do these compounds exert their antagonistic effects on histamine and epinephrine?
A2: While the exact mechanism remains a subject of ongoing research, early studies suggest that these compounds, specifically the 2-haloalkylamines, exert their long-lasting antagonistic effects through alkylation of the alpha-adrenergic receptors. [] This alkylation is believed to cause an insurmountable blockade, preventing the binding and subsequent effects of both epinephrine and histamine. [] Interestingly, studies have shown that trypsin, a proteolytic enzyme, can reverse this antagonism, suggesting a potential role for enzymatic degradation in modulating the duration of action. []
Q3: Apart from the 2-haloalkyl derivatives, are there other 1-Naphthalenemethylamine derivatives with interesting pharmacological properties?
A3: Yes, Butenafine hydrochloride (N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride) is another example. [, ] It demonstrates potent antifungal activity, particularly against dermatophytes. [, ] This activity is attributed to its ability to accumulate in the skin after topical application, achieving concentrations several hundred times higher than the minimum inhibitory concentrations for common dermatophytes like Trichophyton mentagrophytes and Microsporum canis. []
Q4: Has the relationship between the structure of 1-Naphthalenemethylamine derivatives and their activity been investigated?
A4: Yes, structure-activity relationship (SAR) studies have played a crucial role in understanding the properties of these compounds. For instance, research focusing on bis(naphthalenemethyl)amines revealed that incorporating a benzylamine moiety, as seen in Butenafine hydrochloride, significantly enhanced antifungal activity. [] Further exploration of this benzylamine series led to the identification of Butenafine hydrochloride as the most potent antifungal agent within the group. []
Q5: What analytical techniques are employed to study 1-Naphthalenemethylamine derivatives?
A5: Various analytical techniques are utilized to characterize and quantify these compounds. In a study investigating Terbinafine, a related antifungal agent, a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for its quantification in human plasma. [] This method utilized automated liquid-liquid extraction and achieved excellent sensitivity, specificity, and accuracy for Terbinafine analysis. [] For studying the distribution of maleic anhydride grafts on ethylene-propylene copolymers, researchers employed fluorescence spectroscopy. By labeling the grafted polymers with fluorescent dyes like pyrene and naphthalene, they could analyze the fluorescence properties to understand the distribution and clustering of the grafted moieties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



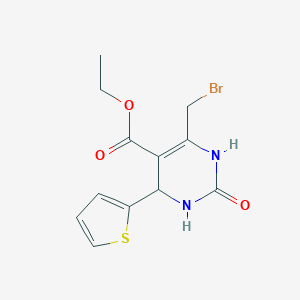
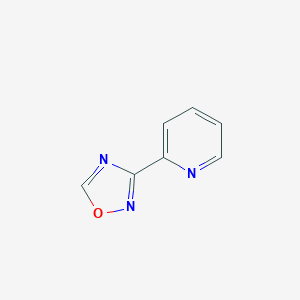



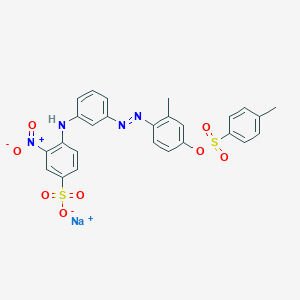
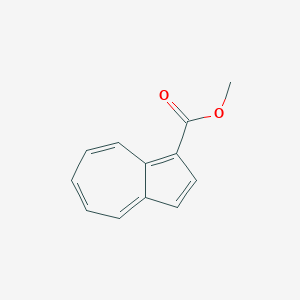
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
